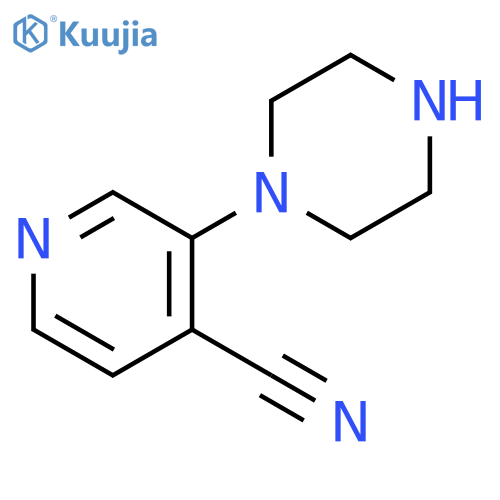Cas no 1058161-62-8 (3-(piperazin-1-yl)pyridine-4-carbonitrile)
3-(ピペラジン-1-イル)ピリジン-4-カルボニトリルは、ピペラジン環とピリジン骨格を有する高純度の有機化合物です。その特徴的な分子構造により、医薬品中間体や生物活性化合物の合成において優れた反応性を示します。特に、ピペラジン部位が求核試薬として機能し、ピリジン環との共役効果により電子密度が調整可能な点が利点です。カルボニトリル基はさらなる官能基変換の足場として利用可能であり、多様な誘導体合成に適しています。この化合物は創薬研究において、神経科学やがん治療関連ターゲットのリガンド開発など、幅広い応用が期待されています。高い化学的安定性と溶解性を兼ね備え、実験条件下での取り扱いが容易な点も特長です。

1058161-62-8 structure
商品名:3-(piperazin-1-yl)pyridine-4-carbonitrile
CAS番号:1058161-62-8
MF:C10H12N4
メガワット:188.22908115387
MDL:MFCD20686488
CID:4570184
PubChem ID:59362065
3-(piperazin-1-yl)pyridine-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(piperazin-1-yl)pyridine-4-carbonitrile
- 3-(1-Piperazinyl)-4-pyridinecarbonitrile
-
- MDL: MFCD20686488
- インチ: 1S/C10H12N4/c11-7-9-1-2-13-8-10(9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2
- InChIKey: ZXIHCOUUXOPZSO-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC(C#N)=C1N1CCNCC1
3-(piperazin-1-yl)pyridine-4-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | CB000734359-5g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95+% | 5g |
¥20092.00 | 2023-09-15 | |
| Chemenu | CM412800-500mg |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95%+ | 500mg |
$778 | 2022-06-14 | |
| Enamine | EN300-220829-0.05g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 0.05g |
$212.0 | 2023-09-16 | |
| Enamine | EN300-220829-5.0g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 5g |
$2650.0 | 2023-05-26 | |
| Enamine | EN300-220829-10g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 10g |
$3929.0 | 2023-09-16 | |
| Aaron | AR01AM84-1g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 1g |
$1282.00 | 2025-02-09 | |
| Aaron | AR01AM84-2.5g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 2.5g |
$2488.00 | 2025-02-09 | |
| Aaron | AR01AM84-250mg |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 250mg |
$647.00 | 2025-02-09 | |
| Aaron | AR01AM84-100mg |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 100mg |
$461.00 | 2025-02-09 | |
| A2B Chem LLC | AV73880-10g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 10g |
$4171.00 | 2024-04-20 |
3-(piperazin-1-yl)pyridine-4-carbonitrile 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
1058161-62-8 (3-(piperazin-1-yl)pyridine-4-carbonitrile) 関連製品
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
